N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide is an organic compound that features a naphthalene ring and a piperazine ring connected by an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 2-naphthylamine with chloroacetyl chloride to form N-(naphthalen-2-yl)acetamide. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)-2-(piperazin-1-yl)acetamide: Similar structure but with the naphthalene ring attached at a different position.
N-(Phenyl)-2-(piperazin-1-yl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both naphthalene and piperazine rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
CAS No. |
89473-83-6 |
---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C16H19N3O/c20-16(12-19-9-7-17-8-10-19)18-15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,17H,7-10,12H2,(H,18,20) |
InChI Key |
NJEJXZCQYNBGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.